molecular formula C12H18BNO4S B14015433 Ethyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole-2-carboxylate

Ethyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole-2-carboxylate

Cat. No.: B14015433
M. Wt: 283.16 g/mol
InChI Key: QBXXOUJIFSJHLC-UHFFFAOYSA-N
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Description

Ethyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole-2-carboxylate is a boronate ester-functionalized thiazole derivative. Its structure combines a thiazole core with a pinacol boronate ester at position 5 and an ethyl carboxylate group at position 2. This compound is primarily utilized in Suzuki-Miyaura cross-coupling reactions due to the reactivity of the boronate group, enabling the construction of biaryl or heteroaryl systems in pharmaceutical and materials chemistry .

Properties

Molecular Formula

C12H18BNO4S

Molecular Weight

283.16 g/mol

IUPAC Name

ethyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole-2-carboxylate

InChI

InChI=1S/C12H18BNO4S/c1-6-16-10(15)9-14-7-8(19-9)13-17-11(2,3)12(4,5)18-13/h7H,6H2,1-5H3

InChI Key

QBXXOUJIFSJHLC-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(S2)C(=O)OCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole-2-carboxylate typically involves the formation of the thiazole ring followed by the introduction of the boronate ester group. One common method involves the reaction of a thiazole derivative with pinacolborane in the presence of a palladium catalyst. The reaction conditions often include an inert atmosphere, such as nitrogen or argon, and temperatures ranging from room temperature to 80°C .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is typically achieved through crystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole-2-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored as a precursor for drug development, especially in the synthesis of boron-containing pharmaceuticals.

    Industry: Utilized in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of Ethyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole-2-carboxylate involves its ability to participate in various chemical reactions due to the presence of the boronate ester group. This group can form reversible covalent bonds with diols and other nucleophiles, making it a valuable intermediate in organic synthesis. The thiazole ring also contributes to the compound’s reactivity and potential bioactivity .

Comparison with Similar Compounds

Structural Variations in Thiazole-Based Boronate Esters

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Substituent Positions Molecular Weight CAS Number Key Differences
Ethyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole-2-carboxylate Boronate (C5), Ethyl carboxylate (C2) 284.17 2223029-34-1 Reference compound for comparison
2-Phenyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole Boronate (C4), Phenyl (C2) 299.19 Not provided Phenyl replaces carboxylate
Ethyl 2-amino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole-4-carboxylate Boronate (C5), Amino (C2), Ethyl carboxylate (C4) 298.17 Not provided Amino group at C2 alters electronic properties

Key Observations :

  • Substituent Position : The placement of the boronate and carboxylate groups significantly impacts reactivity. For example, the phenyl-substituted analog (C4-boronate) may exhibit reduced electrophilicity compared to the C5-boronate in the target compound, affecting cross-coupling efficiency .

Heterocycle Variations in Boronate Esters

Compounds with alternative heterocycles but similar boronate-carboxylate motifs include:

  • Ethyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-3-carboxylate (CAS 960116-27-2): Replaces thiazole with thiophene, reducing nitrogen content and altering electronic properties .
  • Ethyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxylate : Pyridine-based analogs offer stronger electron-withdrawing effects, accelerating transmetallation in Suzuki reactions .

Reactivity Trends :

  • Thiazole derivatives generally exhibit moderate reactivity due to the balance of electron-withdrawing (carboxylate) and donating (boronate) groups.
  • Thiophene analogs may show faster coupling rates owing to sulfur's polarizability, whereas benzofuran derivatives are less reactive due to extended conjugation .

Physicochemical Properties

  • Solubility: Ethyl carboxylate groups enhance solubility in polar aprotic solvents (e.g., DMF, THF) compared to non-esterified analogs .
  • Stability : Pinacol boronate esters are moisture-sensitive but stabilized by the thiazole ring’s rigidity, as evidenced by crystallinity studies in related compounds .

Biological Activity

Ethyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole-2-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

The compound has the following chemical characteristics:

  • Molecular Formula : C13H16BNO2S
  • Molecular Weight : 250.24 g/mol
  • CAS Number : 46739030

This compound exhibits its biological activity primarily through the inhibition of specific kinases and modulation of inflammatory pathways. It has been studied for its effects on various cellular processes such as apoptosis and inflammation.

Inhibitory Activity Against Kinases

Research indicates that derivatives of this compound can inhibit key kinases involved in inflammatory responses:

  • GSK-3β : Known for its role in various cellular processes including inflammation and cell survival.
  • IKK-β : Involved in the NF-kB signaling pathway which regulates inflammatory responses.
  • ROCK-1 : Plays a role in cytoskeletal dynamics and cell migration.

In Vitro Studies

Several studies have demonstrated the compound's efficacy in vitro:

  • Anti-inflammatory Activity :
    • The compound significantly reduced the production of nitric oxide (NO) and pro-inflammatory cytokines in lipopolysaccharide (LPS)-induced models of inflammation.
    • Concentrations as low as 1 µM showed notable decreases in NO levels .
  • Cytotoxicity Assays :
    • In cytotoxicity tests using HT-22 (neuronal) and BV-2 (microglial) cell lines, compounds derived from this structure exhibited varying degrees of cytotoxicity. Most derivatives maintained cell viability at concentrations up to 10 µM .
  • Cell Viability :
    • The IC50 values for cell viability ranged significantly among different derivatives, indicating a structure-activity relationship that warrants further investigation .

Case Study 1: Inhibition of GSK-3β

A study evaluated the inhibitory potential of various derivatives against GSK-3β. The most potent compounds showed IC50 values ranging from 10 to 1314 nM. Notably, compounds with isopropyl and cyclopropyl substituents exhibited enhanced activity compared to others .

Case Study 2: Neuroprotective Effects

In a model assessing neuroprotective effects against oxidative stress, derivatives demonstrated protective effects on neuronal cells by modulating apoptotic pathways. These findings suggest potential therapeutic applications in neurodegenerative diseases .

Data Tables

Compound NameIC50 (nM)Cell LineActivity Type
Compound A50HT-22GSK-3β Inhibition
Compound B200BV-2Cytotoxicity
Ethyl Thiazole100HT-22Anti-inflammatory

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